

A Comprehensive Technical Guide to 4-Nitrobiphenyl: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Nitrobiphenyl
CAS No.:	28984-85-2
Cat. No.:	B7737356

[Get Quote](#)

Abstract

This technical guide provides an in-depth examination of **4-Nitrobiphenyl** (4-NBP), a key nitroaromatic compound. With the chemical formula $C_{12}H_9NO_2$, **4-Nitrobiphenyl** serves as a significant intermediate in chemical synthesis and a subject of toxicological and environmental research. This document details its physical and chemical properties, outlines validated laboratory-scale synthesis and reduction protocols, and explores its characteristic reactivity. Furthermore, it covers essential analytical characterization techniques, applications, and critical safety and handling information tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.

Compound Identification and Properties

4-Nitrobiphenyl, also known as 4-nitro-1,1'-biphenyl, is a crystalline solid that presents as white to pale yellow needles and has a characteristically sweetish odor^{[1][2]}. It is one of the three structural isomers of nitrobiphenyl, with the nitro group substituted at the para position of

one of the phenyl rings, a configuration that significantly influences its chemical behavior and physical properties.

Physical and Chemical Properties

The fundamental physicochemical properties of **4-Nitrobiphenyl** are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
CAS Number	92-93-3	[3][4]
Molecular Formula	C ₁₂ H ₉ NO ₂	[2][3]
Molecular Weight	199.21 g/mol	[2][3][5]
Appearance	White to yellow, needle-like crystalline solid	[1][6]
Odor	Sweetish odor	[1][2]
Melting Point	113-114 °C (235-237 °F)	[3][4]
Boiling Point	340 °C (644 °F) at 760 mmHg	[2][3]
Flash Point	143 °C (290 °F)	[4][5]
Solubility	Insoluble in water. Soluble in acetic acid, benzene, chloroform, and ether.	[5][7][8]
LogP (Octanol/Water)	3.77 - 3.82	[2][9]

Synthesis and Key Reactions

The synthesis and subsequent reactions of **4-Nitrobiphenyl** are fundamental to its role as a chemical intermediate. The primary route to its formation is the electrophilic nitration of biphenyl. Its most significant reaction is the reduction of the nitro group to form 4-aminobiphenyl, a precursor for various other compounds.

Synthesis via Electrophilic Nitration of Biphenyl

4-Nitrobiphenyl is most commonly prepared by the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.

The phenyl group is an ortho, para-directing activator in electrophilic aromatic substitution. Therefore, the nitration of biphenyl yields a mixture of 2-nitrobiphenyl (ortho) and **4-nitrobiphenyl** (para). The para isomer is typically favored due to reduced steric hindrance compared to the ortho position.

Caption: Synthesis of **4-Nitrobiphenyl** via Electrophilic Nitration.

- Materials: Biphenyl (5.0 g), concentrated sulfuric acid (5.0 mL), concentrated nitric acid (3.0 mL), dichloromethane (20 mL), crushed ice, sodium bicarbonate solution (5%), anhydrous magnesium sulfate.
- Procedure:
 - Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl in 20 mL of dichloromethane. Cool the flask in an ice bath with continuous stirring to bring the temperature to 0-5 °C.[7][10]
 - Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath to pre-cool the mixture.
 - Addition: Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30-45 minutes. The key to maximizing the yield of the para isomer and preventing dinitration is to maintain a low temperature (not exceeding 10 °C).[10]
 - Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[10]
 - Quenching: Carefully pour the reaction mixture over a beaker containing approximately 50 g of crushed ice. This step quenches the reaction and precipitates the crude product.

- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (dichloromethane) and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting solid is a mixture of 2- and **4-nitrobiphenyl**.
- Purification: The isomers can be separated by fractional crystallization from ethanol or by column chromatography, exploiting the polarity difference between the ortho and para products.

Reduction to 4-Aminobiphenyl

The nitro group of **4-Nitrobiphenyl** can be readily reduced to an amino group, forming 4-aminobiphenyl. This transformation is a cornerstone of its utility as a chemical intermediate.^[3] Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction using metals in acidic media (e.g., Sn or SnCl₂ in concentrated HCl).

Caption: Reduction of **4-Nitrobiphenyl** to 4-Aminobiphenyl.

- Materials: **4-Nitrobiphenyl** (2.0 g), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 7.5 g), concentrated hydrochloric acid (15 mL), ethanol (20 mL), sodium hydroxide solution (10 M).
- Procedure:
 - Setup: In a round-bottom flask fitted with a reflux condenser, add **4-Nitrobiphenyl** (2.0 g) and ethanol (20 mL).
 - Reagent Addition: While stirring, add a solution of Tin(II) chloride dihydrate (7.5 g) dissolved in concentrated hydrochloric acid (15 mL).
 - Reflux: Heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Neutralization: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a 10 M sodium hydroxide solution until the solution is strongly basic

(pH > 10). This step precipitates tin hydroxides and liberates the free amine.

- Extraction: Extract the resulting mixture with three portions of diethyl ether or dichloromethane.
- Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
- Isolation: Remove the solvent under reduced pressure to yield crude 4-aminobiphenyl, which can be further purified by recrystallization.

Analytical Characterization

Accurate identification and purity assessment of **4-Nitrobiphenyl** require a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the nitro group. Strong asymmetric and symmetric stretching vibrations are expected around 1520 cm^{-1} and 1340 cm^{-1} , respectively.^[11] Additional peaks will correspond to aromatic C-H stretching (above 3000 cm^{-1}) and C=C stretching in the aromatic rings (approx. $1600\text{-}1450\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the electron-withdrawing nature of the nitro group, the protons on the nitrated ring are deshielded and appear at a higher chemical shift (downfield) compared to the protons on the unsubstituted ring. The protons ortho to the nitro group (A) are expected around 8.2-8.3 ppm, while the protons meta to the nitro group (B) appear around 7.7 ppm.^{[12][13]} The protons of the unsubstituted phenyl ring (C) will resonate in the 7.4-7.7 ppm region.^[12]
 - ^{13}C NMR: The carbon atom attached to the nitro group is highly deshielded. The signals for the carbons in the nitrated ring will be distinct from those in the unsubstituted ring.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) is expected at $m/z = 199$.^[12] Common fragmentation patterns for aromatic nitro compounds include the loss of NO ($\text{M}-30$), NO_2 ($\text{M}-46$), and rearrangements. Key fragments

for 4-NBP would include the biphenyl cation radical at $m/z = 152$ (loss of NO_2) and the C_6H_5^+ ion at $m/z = 77$.^[1]

Toxicology and Safety

4-Nitrobiphenyl is a hazardous substance and must be handled with appropriate safety precautions.

- **Health Hazards:** It is an irritant to the eyes, skin, mucous membranes, and respiratory tract.^{[12][14]} Acute exposure can lead to headaches, nausea, and fatigue.^[12] Chronic exposure has been linked to effects on the central and peripheral nervous systems, as well as the liver and kidneys.^{[12][14]} **4-Nitrobiphenyl** is classified as a potential occupational carcinogen and is suspected of causing cancer in humans, with evidence of inducing bladder tumors in animal studies.^{[4][15]} The compound can be absorbed through the skin.^[16]
- **Handling and Storage:**
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[15]
 - Avoid inhalation of dust and contact with skin and eyes.^[6]
 - Store in a cool, dry, tightly closed container away from incompatible materials such as strong oxidizing and reducing agents.^{[4][8][14]}
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Incineration with scrubbing for nitrogen oxides is a potential disposal method.^{[8][14]}

Applications

Historically, the primary use of **4-Nitrobiphenyl** was as an intermediate in the synthesis of 4-aminobiphenyl, which was a precursor for certain antioxidants and dyes.^{[3][14]} It has also seen limited use as a plasticizer, fungicide, and wood preservative.^{[8][14][16]} Due to its carcinogenicity, its commercial production and use have been significantly curtailed in many

countries, including the United States, and it is now primarily used for research purposes.[8]
[12][14]

References

- Wikipedia. **4-Nitrobiphenyl**. [[Link](#)]
- Anbu Chem. Cas 92-93-3 | **4-Nitrobiphenyl**. [[Link](#)]
- U.S. Environmental Protection Agency (EPA). **4-Nitrobiphenyl**. [[Link](#)]
- Occupational Safety and Health Administration (OSHA). **4-NITRODIPHENYL (4-NITROBIPHENYL)**. [[Link](#)]
- Centers for Disease Control and Prevention (CDC). **4-Nitrobiphenyl** - NIOSH Pocket Guide to Chemical Hazards. [[Link](#)]
- National Center for Biotechnology Information, PubChem. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114. [[Link](#)]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: **4-NITROBIPHENYL**. [[Link](#)]
- International Programme on Chemical Safety (IPCS). ICSC 1395 - **4-NITROBIPHENYL**. [[Link](#)]
- SIELC Technologies. **4-Nitrobiphenyl**. [[Link](#)]
- ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 O -nitrobenzoate and (b).... [[Link](#)]
- ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4"-benzyloxy triphenylamine (3). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [2. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [3. Preparation method of 4'-chloro-2-nitrobiphenyl - Eureka | Patsnap \[eureka.patsnap.com\]](https://eureka.patsnap.com)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [5. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents \[patents.google.com\]](https://patents.google.com)
- [6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [8. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [9. organicchemistrytutor.com \[organicchemistrytutor.com\]](https://organicchemistrytutor.com)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. 4-Nitrobiphenyl\(92-93-3\) IR Spectrum \[chemicalbook.com\]](https://chemicalbook.com)
- [13. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [14. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [15. 4-Hydroxy-4'-nitrobiphenyl \[webbook.nist.gov\]](https://webbook.nist.gov)
- [16. rsc.org \[rsc.org\]](https://rsc.org)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Nitrobiphenyl: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7737356/docs#a-comprehensive-technical-guide-to-4-nitrobiphenyl-properties-synthesis-and-reactivity\]](https://www.benchchem.com/product/b7737356/docs#a-comprehensive-technical-guide-to-4-nitrobiphenyl-properties-synthesis-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)